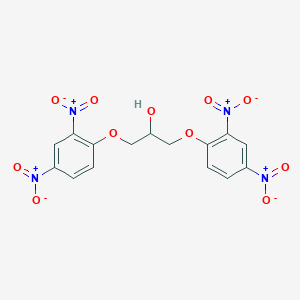![molecular formula C19H12ClN5OS B289921 1-[11-(4-chlorophenyl)-13-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaen-12-yl]ethanone](/img/structure/B289921.png)
1-[11-(4-chlorophenyl)-13-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaen-12-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[7-(4-Chlorophenyl)-9-methylpyrido[3’,2’:4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone is a complex heterocyclic compound. It features a unique structure that combines multiple fused rings, including pyridine, thiophene, triazole, and pyrimidine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[7-(4-Chlorophenyl)-9-methylpyrido[3’,2’:4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone typically involves multi-step reactions. One common method is the one-pot three-component condensation reaction. This involves the condensation of 3-methyl (ethyl)pentane-2,4-diones with cyanothioacetamide and α-halocarbonyl compounds in the presence of a base such as sodium ethoxide in DMF at 50°C . The reaction proceeds through a series of intermediate steps, including Knoevenagel condensation, intramolecular cyclization, and alkylation, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of solvents, reagents, and catalysts is also optimized to reduce costs and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-[7-(4-Chlorophenyl)-9-methylpyrido[3’,2’:4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium ethoxide in DMF or other polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with various nucleophiles.
Applications De Recherche Scientifique
1-[7-(4-Chlorophenyl)-9-methylpyrido[3’,2’:4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antitumor agent.
Industry: Utilized in the development of new materials with unique electronic properties.
Mécanisme D'action
The mechanism of action of 1-[7-(4-Chlorophenyl)-9-methylpyrido[3’,2’:4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile agent in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thieno[2,3-b]pyridines: These compounds share a similar thiophene-pyridine fused ring structure and are used in CNS disease treatments.
Pyrido[3,2-d]pyrimidines: These compounds have a similar pyridine-pyrimidine fused ring structure and are explored for their antitumor activities.
Uniqueness
1-[7-(4-Chlorophenyl)-9-methylpyrido[3’,2’:4,5]thieno[2,3-e][1,2,4]triazolo[1,5-c]pyrimidin-8-yl]ethanone is unique due to its combination of multiple fused rings, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C19H12ClN5OS |
|---|---|
Poids moléculaire |
393.8 g/mol |
Nom IUPAC |
1-[11-(4-chlorophenyl)-13-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10,12,14-heptaen-12-yl]ethanone |
InChI |
InChI=1S/C19H12ClN5OS/c1-9-13(10(2)26)14(11-3-5-12(20)6-4-11)15-16-17(27-19(15)24-9)18-21-7-23-25(18)8-22-16/h3-8H,1-2H3 |
Clé InChI |
DVFIZYJEONYROL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2C3=C(C4=NC=NN4C=N3)SC2=N1)C5=CC=C(C=C5)Cl)C(=O)C |
SMILES canonique |
CC1=C(C(=C2C3=C(C4=NC=NN4C=N3)SC2=N1)C5=CC=C(C=C5)Cl)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Ethyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B289839.png)
![3-[2-(3,4,5-trimethoxyphenyl)vinyl]-2(1H)-quinoxalinone](/img/structure/B289843.png)
![methyl 7-methoxy-3a-methyl-3-oxo-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalene-1-carboxylate](/img/structure/B289845.png)
![5-[4-(acetyloxy)-1-methyl-2-oxocyclohexyl]-1-(1,5-dimethylhexyl)-7a-methyloctahydro-1H-indene-4-carboxylic acid](/img/structure/B289846.png)
![Methyl 7-methoxy-3-methyl-1-[(4-methylphenyl)sulfonyl]-4-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate](/img/structure/B289847.png)

![7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one](/img/structure/B289852.png)
![8-methoxy-12a-methyl-2,3,4,4a,5,11,12,12a-octahydro-1H-naphtho[1,2-c]thiochromen-1-one](/img/structure/B289853.png)


![5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate](/img/structure/B289859.png)
![5-tert-butoxy-2-[1-(1,5-dimethylhexyl)-4-(hydroxymethyl)octahydro-1H-inden-5-yl]-2-methylcyclohexanol](/img/structure/B289860.png)
![2-[(3-Methoxybenzyl)sulfonyl]-3,5,5-trimethylcyclohexanol](/img/structure/B289861.png)

